molecular formula C6H13KNO8S B1443687 Potassium N-sulfoglucosamine CAS No. 31284-96-5

Potassium N-sulfoglucosamine

Cat. No.: B1443687
CAS No.: 31284-96-5
M. Wt: 298.34 g/mol
InChI Key: LJJZYEPXOXLGNQ-BTVCFUMJSA-N
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Description

Potassium N-sulfoglucosamine is a compound with the molecular formula C6H12KNO8S. It is a natural derivative of glucosamine, containing a sulfonate group at the N-position of the glucosamine ring. This compound is significant in various biological and chemical processes, particularly in the synthesis of heparin and heparan sulfate .

Biochemical Analysis

Biochemical Properties

Potassium N-sulfoglucosamine plays a significant role in biochemical reactions, particularly in the synthesis and maintenance of cartilage. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is glucosamine-6-phosphate synthase, which is involved in the biosynthesis of glucosamine-6-phosphate from fructose-6-phosphate and glutamine. This interaction is crucial for the formation of glycosaminoglycans, which are essential components of cartilage .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to enhance the production of extracellular matrix components in chondrocytes, the cells responsible for cartilage formation. This enhancement is achieved through the upregulation of genes involved in the synthesis of collagen and proteoglycans .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. These events lead to the activation of transcription factors that promote the expression of genes involved in cartilage synthesis and repair. Additionally, this compound inhibits the activity of enzymes that degrade cartilage, such as matrix metalloproteinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease over prolonged periods. In in vitro studies, this compound has shown sustained effects on cellular function, with long-term exposure leading to enhanced cartilage formation and reduced inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to promote cartilage repair and reduce pain in models of osteoarthritis. At high doses, there may be toxic or adverse effects, including gastrointestinal disturbances and potential liver toxicity. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the hexosamine biosynthetic pathway. It interacts with enzymes such as glucosamine-6-phosphate synthase and N-acetylglucosamine-6-phosphate deacetylase. These interactions are crucial for the synthesis of glycosaminoglycans and other essential biomolecules. This compound also affects metabolic flux and metabolite levels, contributing to the overall regulation of cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via glucose transporters and is subsequently distributed to various cellular compartments. The compound’s localization and accumulation are influenced by its interactions with binding proteins, which facilitate its transport to target sites such as cartilage .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and extracellular matrix. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. In the extracellular matrix, this compound contributes to the synthesis and maintenance of cartilage, while in the cytoplasm, it participates in metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium N-sulfoglucosamine can be synthesized through the sulfonation of glucosamine. The process involves the reaction of glucosamine with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, under controlled conditions. The reaction typically requires an inert atmosphere and room temperature to prevent degradation of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. The raw materials, including glucosamine and the sulfonating agent, are mixed in reactors under controlled temperatures and pressures. The product is then purified through crystallization and filtration to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Potassium N-sulfoglucosamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH .

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium N-sulfoglucosamine is unique due to its specific sulfonate group at the N-position, which imparts distinct chemical and biological properties. This structural feature makes it a valuable intermediate in the synthesis of complex molecules like heparin and heparan sulfate .

Properties

CAS No.

31284-96-5

Molecular Formula

C6H13KNO8S

Molecular Weight

298.34 g/mol

IUPAC Name

potassium;N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamate

InChI

InChI=1S/C6H13NO8S.K/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9;/h1,3-7,9-12H,2H2,(H,13,14,15);/t3-,4+,5+,6+;/m0./s1

InChI Key

LJJZYEPXOXLGNQ-BTVCFUMJSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O.[K]

SMILES

C(C(C(C(C(C=O)NS(=O)(=O)[O-])O)O)O)O.[K+]

Canonical SMILES

C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O.[K]

31284-96-5

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium N-sulfoglucosamine
Reactant of Route 5
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Reactant of Route 6
Potassium N-sulfoglucosamine

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